Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile

C–H functionalization regioselective metallation pyrazole protecting groups

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile (CAS 1637595-30-2) is a tri‑substituted pyrazole heterocycle that simultaneously presents a C‑5 bromo leaving group, a C‑3 carbonitrile moiety, and an N‑2 trimethylsilylethoxymethyl (SEM) protecting group. The SEM group renders the pyrazole compatible with strong‑base‑mediated metallation regimes that would otherwise deprotonate the ring N‑H, while the bromo and nitrile substituents serve as independent vectors for iterative cross‑coupling and derivatization.

Molecular Formula C10H16BrN3OSi
Molecular Weight 302.24 g/mol
Cat. No. B8249299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile
Molecular FormulaC10H16BrN3OSi
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C(=CC(=N1)Br)C#N
InChIInChI=1S/C10H16BrN3OSi/c1-16(2,3)5-4-15-8-14-9(7-12)6-10(11)13-14/h6H,4-5,8H2,1-3H3
InChIKeyYTEFTBJVQRKIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile – An Orthogonally Protected Pyrazole Building Block for Sequential C–H Functionalization


5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile (CAS 1637595-30-2) is a tri‑substituted pyrazole heterocycle that simultaneously presents a C‑5 bromo leaving group, a C‑3 carbonitrile moiety, and an N‑2 trimethylsilylethoxymethyl (SEM) protecting group . The SEM group renders the pyrazole compatible with strong‑base‑mediated metallation regimes that would otherwise deprotonate the ring N‑H, while the bromo and nitrile substituents serve as independent vectors for iterative cross‑coupling and derivatization [1]. Consequently, the compound is primarily sourced as a research‑grade synthetic intermediate rather than as a bioactive final product .

Why 5‑Bromo‑2‑(2‑trimethylsilylethoxymethyl)pyrazole‑3‑carbonitrile Cannot Be Replaced by Unprotected or Differently Substituted Pyrazoles


In‑class pyrazole building blocks that lack the SEM‑protected N‑2 position (e.g., 5‑bromo‑1H‑pyrazole‑3‑carbonitrile) undergo competing N‑H deprotonation when treated with the mixed Li/Mg bases required for regioselective C‑5 or C‑3 metallation, leading to unproductive consumption of the metallating agent and poor site‑selectivity [1]. Conversely, building blocks that carry an N‑alkyl blocking group (e.g., 5‑bromo‑1‑methyl‑1H‑pyrazole‑3‑carbonitrile) cannot be deprotected under fluoride‑mediated conditions, permanently locking the ring against further N‑functionalisation. The SEM‑protected architecture therefore occupies a unique position: it permits high‑yielding sequential metallation at both the 5‑ and 3‑positions while retaining the ability to liberate the free N‑H after the desired C‑functionalisation is complete [1]. Any attempt to interchange the building block with a simpler analog sacrifices either the chemoselectivity of the metallation step or the post‑synthetic versatility of the pyrazole nucleus.

Quantitative Differentiation Evidence for 5‑Bromo‑2‑(2‑trimethylsilylethoxymethyl)pyrazole‑3‑carbonitrile Versus Closest Available Analogs


SEM‑Protected Pyrazoles Enable Base‑Mediated C‑5 Metallation at ‑15 °C, Whereas Unprotected Analogs Suffer N‑H Quenching

In a direct head‑to‑head comparison of SEM‑protected versus 1‑methyl‑protected pyrazole scaffolds, the SEM‑bearing substrate undergoes smooth C‑5 magnesiation with TMPMgCl·LiCl in THF at ‑15 °C, enabling subsequent trapping with electrophiles. In contrast, the analogous 1‑H pyrazole (5‑bromo‑1H‑pyrazole‑3‑carbonitrile) is incompatible with such metallation conditions because the acidic N‑H proton consumes the base before directed C–H activation can occur [1]. Quantitative yields for the metallation–trapping sequence are reported for model SEM‑pyrazoles, with isolated yields reaching 78–92 % depending on the electrophile [1]. The target compound bears the same SEM‑N‑2 substitution that is essential for this reactivity manifold.

C–H functionalization regioselective metallation pyrazole protecting groups

Sequential 5‑ then 3‑Metallation Is Exclusively Achievable on SEM‑Protected Pyrazoles, Delivering 3,5‑Difunctionalised Scaffolds

The GalChimia report documents that after initial C‑5 functionalisation, a second addition of TMPMgCl·LiCl selectively magnesiates the C‑3 position of the SEM‑protected pyrazole, enabling trapping with a different electrophile to furnish 3,5‑difunctionalised pyrazoles in good overall yields across two steps [1]. No comparable sequential metallation protocol exists for N‑H, N‑alkyl, or N‑THP‑protected pyrazoles; N‑alkyl groups cannot be cleaved post‑synthesis, while N‑THP analogues suffer from acid‑sensitivity and competing ring‑opening during aqueous work‑up [1].

sequential C–H activation 3,5-disubstituted pyrazoles iterative metallation

The C‑3 Carbonitrile Provides a Stable, Non‑Protic Acceptor for Nucleophilic Addition, Contrasting with Ester‑ or Carboxamide‑Substituted Analogs

The C‑3 nitrile group is resistant to the strongly basic metallation conditions (TMPMgCl·LiCl) and does not undergo competing addition, whereas the corresponding 3‑ester or 3‑carboxamide congeners suffer from enolate formation or carbonyl addition, diminishing the effective yield of the desired C‑5 or C‑3 functionalisation [1]. Commercial purity specifications for the target compound are ≥95 % (Chemenu ) or 97 % (CymitQuimica ), reflecting a high batch‑to‑batch consistency that is not always achieved with more reactive 3‑carbonyl‑substituted pyrazole intermediates.

pyrazole-3-carbonitrile nucleophilic addition functional group tolerance

The C‑5 Bromo Substituent Permits Direct Negishi, Suzuki, and Sonogashira Couplings Without Pre‑Activation, a Divergent Handle Not Present in 5‑H Analogues

The C‑5 bromo group is a universal leaving group for palladium‑catalysed cross‑couplings. SEM‑protected bromopyrazoles can be directly converted to aryl, alkenyl, or alkynyl derivatives via Negishi, Suzuki, or Sonogashira protocols, often in high yield [1]. The analogous 5‑des‑bromo compound (1‑SEM‑pyrazole‑3‑carbonitrile) requires an additional C–H activation step to introduce a functionalisable handle, adding at least one synthetic step and often employing directing groups that are not commercially available [1]. No direct quantitative yield comparison for the target compound is publicly available, but literature precedent for related SEM‑protected 5‑bromopyrazoles in Negishi couplings reports yields >90 % under standard conditions [1].

cross-coupling bromo-pyrazole Negishi coupling

Defined Application Scenarios Where 5‑Bromo‑2‑(2‑trimethylsilylethoxymethyl)pyrazole‑3‑carbonitrile Provides a Verifiable Advantage


Construction of 3,5‑Diarylated Pyrazole Libraries via Iterative Cross‑Coupling

Medicinal chemistry groups building focused libraries of 3,5‑diarylpyrazoles as kinase hinge‑binders can use this building block to install the first aryl group at C‑5 via Suzuki coupling, then deprotometallate C‑3 and introduce a second aryl group via Negishi or Suzuki coupling, all without exposing a free N‑H that might coordinate metal catalysts. This two‑step diversification protocol is enabled exclusively by the SEM‑protected architecture [1].

Synthesis of Hymenialdisine‑Type Marine Alkaloid Intermediates

The JP2004244425 patent discloses synthetic intermediates for hymenialdisine derivatives, wherein the SEM protecting group on the pyrazole nitrogen is critical for achieving the correct regiochemistry during annulation [2]. The target compound provides a directly tractable entry into this class of marine natural products.

Silicon‑Containing p38 MAP Kinase Inhibitor Scaffold Exploration

Barnes et al. demonstrated that trimethylsilyl‑substituted pyrazoles can serve as silicon bioisosteres of tert‑butyl groups in p38 MAP kinase inhibitors, providing improved physicochemical profiles [3]. While the target compound is a precursor rather than the final inhibitor, it offers a modular entry point for installing the silicon‑containing motif after C‑5 and C‑3 elaboration.

Late‑Stage N‑2 Deprotection to Generate a Free N‑H for Conjugation or Bioconjugation

After C‑5 and C‑3 diversification, the SEM group can be selectively removed with TBAF to unmask the pyrazole N‑H, enabling subsequent alkylation, acylation, or attachment to solid supports [1]. This sequential protecting‑group strategy is not accessible with N‑methyl or N‑ethyl congeners, making the SEM‑protected compound the preferred choice for pro‑drug or bioconjugate linker chemistry.

Quote Request

Request a Quote for 5-Bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.